Product packaging for Vardenafil M5(Cat. No.:CAS No. 448184-52-9)

Vardenafil M5

Cat. No.: B8821508
CAS No.: 448184-52-9
M. Wt: 434.5 g/mol
InChI Key: JHFCRPIYVQYAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vardenafil M5 is a high-purity chemical compound provided for non-clinical research applications. It is a potent and selective inhibitor of phosphodiesterase-5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle tissue . In a research context, this molecule is of significant value for studying the biochemical pathways and physiological mechanisms related to smooth muscle relaxation and blood flow . By increasing intracellular cGMP levels upon nitric oxide release, it serves as a crucial tool for investigating cellular signaling processes in controlled laboratory settings . Researchers may utilize this compound in studies aimed at advancing the understanding of vascular physiology and related biochemical pathways. Its well-characterized mechanism makes it a reliable reference standard in pharmacological and biochemical assays. This product is intended for research purposes only by trained professionals. It is explicitly not for human consumption, nor for diagnostic, therapeutic, or any other clinical use. Strict adherence to safe laboratory handling procedures is mandatory. Key Identifiers • IUPAC Name: 4-[2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonyl-phenyl]-9-methyl-7-propyl-3,5,6,8-tetrazabicyclo[4.3.0]nona-3,7,9-trien-2-one • Molecular Formula: C₂₃H₃₂N₆O₄S • CAS Registry Number: 224785-90-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

448184-52-9

Molecular Formula

C19H26N6O4S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(2-aminoethyl)-4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H26N6O4S/c1-4-6-16-22-12(3)17-19(26)23-18(24-25(16)17)14-11-13(7-8-15(14)29-5-2)30(27,28)21-10-9-20/h7-8,11,21H,4-6,9-10,20H2,1-3H3,(H,23,24,26)

InChI Key

JHFCRPIYVQYAOE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCN)OCC)C

Origin of Product

United States

Enzymatic Biotransformation and Formation Mechanisms of Vardenafil Metabolite M5

Elucidation of Primary Metabolic Pathways of Vardenafil (B611638)

Vardenafil undergoes extensive metabolism, predominantly in the liver, before its excretion. europa.eudrugbank.com The primary metabolic routes involve N-deethylation and oxidative degradation of the piperazine (B1678402) moiety. fda.gov These transformations are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. europa.eudrugbank.com

Cytochrome P450 Isoform-Specific Contributions to Vardenafil Metabolism

The metabolism of vardenafil is a prime example of the significant role played by CYP enzymes in drug clearance. Several isoforms have been identified as contributors to its biotransformation, with varying degrees of involvement.

Research consistently highlights CYP3A4 as the principal enzyme responsible for the metabolism of vardenafil. europa.eudrugbank.comnih.govnih.gov Its predominant role is evident from in vitro studies and drug interaction data. europa.eu Potent inhibitors of CYP3A4, such as ketoconazole (B1673606) and indinavir, have been shown to markedly increase plasma concentrations of vardenafil, confirming that this is the main metabolic pathway. europa.eu This inhibition also leads to a decrease in the concentrations of downstream metabolites, including M1, M4, and M5. europa.eu

While CYP3A4 is the primary catalyst, CYP3A5 also contributes to the metabolism of vardenafil. europa.eunih.gov Studies using recombinant CYP3A isoforms have demonstrated that both CYP3A4 and CYP3A5 can produce N-desalkyl metabolites of vardenafil. tandfonline.comnih.gov Interestingly, the catalytic efficiency of CYP3A5 for vardenafil N-deethylation is reportedly higher than that of CYP3A4, suggesting that the genetic polymorphism of CYP3A5 could contribute to interindividual variability in vardenafil's disposition. nih.gov

N-Desethylation as a Precursor Step to Downstream Metabolites (e.g., M1)

A key initial step in the metabolism of vardenafil is N-deethylation at the piperazine moiety, leading to the formation of the major circulating metabolite, M1. drugbank.comnih.govhres.ca This metabolite itself is subject to further metabolism. hres.ca The formation of M1 is catalyzed by both CYP3A4 and CYP3A5. tandfonline.comnih.gov While M1 is the most prominent metabolite, its formation represents a crucial precursor step that initiates the metabolic cascade leading to other, more minor metabolites.

Oxidative Transformations and Degradation Pathways Leading to M5 Formation (e.g., Piperazine Ring Degradation)

The formation of the M5 metabolite is a result of the oxidative degradation of vardenafil's piperazine ring. fda.gov This biotransformation is a more extensive modification compared to the initial N-deethylation that forms M1. fda.gov The degradation of the piperazine ring can involve several oxidative steps. Studies on similar chemical structures suggest that oxidation can occur at the piperazine ring, leading to the formation of various degradation products. nih.gov Vardenafil and its metabolites M4 and M5 are all products of the degradation of this piperazine ring. fda.govbepls.com

Table 1: Key Enzymes and Metabolites in Vardenafil Metabolism

Enzyme/Process Role in Vardenafil Metabolism Resulting Metabolites
CYP3A4 Primary metabolizing enzyme M1, M4, M5
CYP3A5 Auxiliary metabolizing enzyme N-desethyl metabolites
CYP2C Isoforms Minor contribution to metabolism -
N-Desethylation Initial metabolic step M1
Piperazine Ring Degradation Oxidative transformation M4, M5

Role of Other Phase I and Phase II Enzyme Systems in Vardenafil Metabolite Disposition

Potential Involvement of Flavin-Containing Monooxygenases (FMO) in Metabolism

Flavin-containing monooxygenases (FMOs) are a superfamily of enzymes that play a significant role in the metabolism of a wide range of xenobiotics, particularly those containing nitrogen, sulfur, or phosphorus atoms. nih.gov These enzymes are distinct from the cytochrome P450 system and are found in various tissues, including the liver. nih.govdrugbank.com FMOs catalyze the oxygenation of soft nucleophiles and are generally not susceptible to induction or inhibition, which can be an advantage in drug design. nih.gov While the metabolism of vardenafil is primarily mediated by CYP enzymes, the involvement of FMOs as a minor pathway, particularly for a compound with multiple nitrogen atoms like vardenafil, is theoretically possible. However, specific studies detailing the contribution of FMOs to the metabolism of vardenafil are not extensively documented in the available scientific literature.

Glucuronidation Pathways for Vardenafil Metabolites (e.g., M1 Glucuronide Formation)

Glucuronidation is a major Phase II metabolic pathway where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to a substrate. tandfonline.com This process significantly increases the water solubility of drugs and their metabolites, facilitating their elimination from the body. ebmconsult.com

Following its formation via Phase I metabolism, the major active metabolite of vardenafil, M1, undergoes further biotransformation through glucuronidation. europa.euassuredpharmacy.co.uk It has been clearly identified that a portion of the M1 metabolite circulates in the plasma as a glucuronide conjugate. europa.eusahpra.org.za This conjugation represents a key step in the clearance pathway for vardenafil's primary metabolite. Furthermore, evidence suggests that the minor metabolites, M4 and M5, are also subject to this Phase II reaction, with their corresponding glucuronides being identified. bepls.com

CompoundPhase of MetabolismReactionResulting Product
Vardenafil Phase IN-desethylationM1 Metabolite fda.gov
M1 Metabolite Phase IIGlucuronidationM1 Glucuronide europa.eusahpra.org.za
M4/M5 Metabolites Phase IIGlucuronidationM4/M5 Glucuronides bepls.com

Structural Characterization and Elucidation Principles for Vardenafil Metabolite M5

Advanced Spectrometric Approaches for Metabolite Structure Determination

Modern spectrometric techniques are indispensable for the structural elucidation of drug metabolites, often present in complex biological matrices at low concentrations. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools employed for this purpose.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of isobaric compounds. ntnu.nooup.com This capability is fundamental to identifying unknown metabolites like M5.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like drug metabolites. nih.govresearchgate.net In the context of vardenafil (B611638) and its metabolites, ESI is typically operated in the positive ion mode. nih.govnih.gov This is because the vardenafil structure, with its multiple nitrogen atoms, is readily protonated to form positive ions, specifically the [M+H]⁺ adduct. researchgate.netnih.gov This process efficiently transfers the metabolite from the liquid phase (from a chromatography system) to the gas phase for mass analysis with minimal fragmentation, preserving the crucial molecular ion information. ntnu.no

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govgoogle.com For the analysis of vardenafil metabolite M5, a specific precursor ion corresponding to its mass-to-charge ratio (m/z) is first isolated. nih.gov This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally informative fragment ions. google.com

The fragmentation pattern of vardenafil itself often involves the cleavage of the piperazine (B1678402) ring. nih.govnih.gov By comparing the fragmentation pattern of M5 to that of the parent drug, vardenafil, and other known metabolites, researchers can deduce the specific site of metabolic modification. For instance, a change in the mass of a fragment containing the piperazine moiety would suggest that the metabolic alteration occurred on that part of the molecule. This comparative analysis is key to pinpointing the structural changes that differentiate M5 from vardenafil. nih.govnih.gov

A key advantage of HRMS is the ability to measure the mass of an ion with very high accuracy, typically within a few parts per million (ppm). oup.comtandfonline.com This accuracy allows for the confident determination of the elemental formula of the metabolite. nih.gov By comparing the exact mass of M5 with the calculated masses of potential metabolic products (e.g., hydroxylated, demethylated, or N-oxidized forms of vardenafil), the most likely elemental composition can be established.

Furthermore, the analysis of the isotopic pattern of the molecular ion provides additional confirmation of the elemental formula. The relative abundances of the isotopes of elements like carbon, nitrogen, and sulfur create a unique isotopic signature. ntnu.notandfonline.com HRMS instruments can resolve these isotopic peaks, and the observed pattern can be compared to the theoretically predicted pattern for a proposed formula, adding another layer of confidence to the structural assignment of M5.

While mass spectrometry provides information about mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the specific arrangement of atoms and their connectivity within a molecule. jfda-online.comresearchgate.net To perform NMR analysis, the metabolite must first be isolated in sufficient quantity and purity. jfda-online.comlawdata.com.tw

Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional NMR experiments like COSY, HMQC, and HMBC, are used to piece together the complete chemical structure. jfda-online.com For metabolite M5, NMR would be used to precisely locate the position of the metabolic modification. For example, if M5 is a hydroxylated metabolite, NMR can distinguish between different possible hydroxylation sites on the aromatic rings or the alkyl chains. The chemical shifts and coupling patterns of the protons and carbons in the NMR spectra provide unambiguous evidence for the final structural confirmation of the metabolite. nih.govresearchgate.net

Principles of High-Resolution Mass Spectrometry for M5 Identification

Chromatographic Separation Techniques for Metabolite Isolation and Analysis

Before mass spectrometric or NMR analysis, the metabolites in a biological sample must be separated from the parent drug and endogenous matrix components. tandfonline.comkoreamed.org High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose. nih.govjapsonline.com

Typically, a reversed-phase HPLC method is employed, using a C18 column. nih.govjapsonline.com The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netjapsonline.commdpi.com A gradient elution program, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate compounds with a range of polarities, ensuring that vardenafil and its various metabolites, including M5, are well-resolved from each other and from interfering substances in the plasma or urine sample. nih.govjapsonline.com The choice of chromatographic conditions is critical to achieve good separation, which in turn facilitates more accurate ionization and subsequent characterization by the mass spectrometer. tandfonline.com

ParameterTechnique/MethodPurpose in M5 Analysis
Ionization Electrospray Ionization (ESI) - Positive ModeTo generate protonated molecular ions [M+H]⁺ of M5 for mass analysis. nih.govnih.gov
Structural Analysis Tandem Mass Spectrometry (MS/MS)To fragment the M5 ion and analyze the resulting product ions to deduce the location of metabolic modification. nih.govnih.gov
Composition Determination High-Resolution Mass Spectrometry (HRMS)To obtain an accurate mass measurement of M5, allowing for the determination of its elemental formula. ntnu.nonih.gov
Structural Confirmation Nuclear Magnetic Resonance (NMR) SpectroscopyTo provide definitive structural information and confirm the exact site of metabolic change. jfda-online.comresearchgate.net
Separation High-Performance Liquid Chromatography (HPLC)To isolate M5 from the parent drug and other metabolites in biological samples before analysis. nih.govjapsonline.com
HPLC Column Reversed-Phase C18To separate compounds based on their polarity. nih.govjapsonline.com
HPLC Mobile Phase Acetonitrile/Methanol and aqueous bufferTo elute M5 and other compounds from the column. researchgate.netjapsonline.commdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Metabolite Resolution

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone analytical technique for the separation and quantification of vardenafil and its metabolites from biological samples. japsonline.com In RP-HPLC, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. japsonline.commdpi.com This setup allows for the separation of compounds based on their hydrophobicity.

The principle of separation involves the differential partitioning of the analytes between the stationary and mobile phases. Vardenafil and its metabolites, possessing varied polarities due to structural modifications, exhibit different retention times on the column, enabling their resolution. For instance, the mobile phase often consists of a mixture of an aqueous buffer (like ammonium formate (B1220265) or a phosphate (B84403) solution) and an organic solvent such as acetonitrile or methanol. nih.govuliege.be A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate a wide range of compounds, from the more polar metabolites to the less polar parent drug, within a single analytical run. japsonline.comnih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds like vardenafil. uliege.be Detection is typically performed using a UV-Diode Array Detector (DAD) or, for greater sensitivity and specificity, a mass spectrometer (MS). nih.gov

Table 1: Representative RP-HPLC Conditions for Vardenafil Analysis

Parameter Condition Source
Column C18 stationary phase (e.g., Zorbax SB-C18, Hypersil™ C18) japsonline.commdpi.com
Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid, 10mM ammonium formate) japsonline.comuliege.be
B: Organic solvent (e.g., acetonitrile) japsonline.comuliege.be
Elution Mode Gradient japsonline.comnih.gov
Flow Rate ~0.4 - 1.0 mL/min japsonline.commdpi.com

| Detection | UV-DAD (e.g., 228, 255, 290 nm) or Mass Spectrometry (MS) | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering superior separation efficiency, speed, and sensitivity. science.gov This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates a system capable of operating at much higher pressures. science.gov The primary advantage of UPLC in the context of metabolite analysis is its enhanced resolving power. science.gov This allows for the separation of closely related structures and the detection of low-abundance species, such as the minor metabolite M5. science.govscirp.org

The increased efficiency of UPLC translates to narrower peaks and a greater peak capacity, meaning more components can be resolved within a given analysis time. science.gov Studies have demonstrated that methods can be transferred from HPLC to UPLC, often with slight modifications to the gradient conditions to achieve optimal separation. uliege.be For vardenafil and its related substances, UPLC methods have been developed using C18 columns and mobile phases similar to those in HPLC, such as ammonium bicarbonate buffer and acetonitrile. scirp.org The shorter run times achieved with UPLC are particularly beneficial for high-throughput metabolomic studies. science.govnih.goviranjournals.ir

Table 2: Example UPLC Conditions for Vardenafil and Related Substance Analysis

Parameter Condition Source
Column UPLC BEH C18 or Zorbax Extended C18 (sub-2 µm particles) scirp.orgscielo.br
Mobile Phase A: 20 mM Ammonium bicarbonate (pH 5.0) scirp.org
B: Acetonitrile scirp.org
Elution Mode Gradient scirp.org
Flow Rate ~0.25 - 0.4 mL/min scirp.orgscielo.br
Column Temp. 25°C scirp.org

| Detection | UV (210 nm) or Mass Spectrometry (MS/MS) | scirp.orgscielo.br |

Integrated Analytical Platforms for Comprehensive Metabolite Profiling of Vardenafil and its Metabolites

For comprehensive metabolite profiling and structural elucidation, chromatography is coupled with mass spectrometry (MS), creating powerful integrated platforms like LC-MS/MS and UPLC-Q-TOF-MS. nih.govnih.govwuxiapptec.com These systems provide not only retention time data but also mass-to-charge (m/z) ratios and fragmentation patterns, which are essential for identifying unknown metabolites.

Following oral administration, vardenafil undergoes extensive metabolism, resulting in a complex profile of more than 20 peaks detectable in urine. fda.gov Integrated platforms are indispensable for distinguishing and identifying these numerous metabolites. fda.gov Techniques like UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) combine the high separation efficiency of UPLC with the high mass accuracy and resolution of a TOF mass analyzer. nih.goviranjournals.ir This allows for the determination of the elemental composition of metabolites and aids in their identification by searching metabolomics databases. nih.goviranjournals.ir

Clinical pharmacology studies have utilized these integrated platforms to quantify the distribution of vardenafil and its metabolites, including M5, in various biological matrices. fda.gov These studies provide crucial data on the extent of metabolism and the relative abundance of each metabolic product.

Table 3: Research Findings on Vardenafil Metabolite M5 Abundance Data derived from a human pharmacokinetic study following administration of radiolabeled vardenafil.

Matrix Analyte Percentage of Radioactivity Source
Urine Vardenafil (Unchanged) 22% fda.gov
Metabolite M1 23% fda.gov
Metabolite M4 9.6% fda.gov
Metabolite M5 2.8% fda.gov
Feces Vardenafil (Unchanged) 0.76% fda.gov
Metabolite M1 28% fda.gov
Metabolite M4 16% fda.gov
Metabolite M5 6.7% fda.gov
Plasma (45 min post-dose) Vardenafil (Unchanged) 36% fda.gov
Metabolite M1 32% fda.gov
Metabolite M4 ~5% fda.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
Vardenafil
Vardenafil Metabolite M1 (N-desethylvardenafil)
Vardenafil Metabolite M4
Vardenafil Metabolite M5
Acetonitrile
Methanol
Ammonium formate
Formic acid
Ammonium bicarbonate
Sildenafil
Tadalafil
Desethylvardenafil

In Vitro Pharmacological and Biochemical Characterization of Vardenafil Metabolite M5

Evaluation of Phosphodiesterase Type 5 (PDE5) Inhibitory Activity of M5

The primary mechanism of action for vardenafil (B611638) and its metabolites involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). europa.eunih.gov In vitro experiments have been conducted to determine the specific inhibitory effects of the M5 metabolite on human recombinant PDE5. europa.eu

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For the parent compound, vardenafil, the IC50 for PDE5 inhibition has been established at approximately 0.89 nM. europa.eu Research indicates that the M5 metabolite is significantly less potent, showing an inhibitory strength that is 20-fold less than that of vardenafil. europa.eu Based on this data, the calculated IC50 value for M5 against PDE5 is approximately 17.8 nM. Another report characterizes M5 as having 4.9% of the PDE5-inhibiting potency of the parent drug. fda.gov

Vardenafil is metabolized into one major metabolite, M1, and two minor metabolites, M4 and M5. fda.gov All three are products of the degradation of the piperazine (B1678402) ring of the parent compound. fda.gov In vitro studies comparing the PDE5 inhibitory activity of these metabolites against the parent drug have shown that all are less potent than vardenafil. europa.eu

The M1 metabolite is the most active among the metabolites, with a potency that is 3.6 times less than vardenafil, corresponding to approximately 28% of the parent compound's inhibitory activity. europa.eumedicines.org.uk The M4 metabolite is 18 times less potent than vardenafil. europa.eu The M5 metabolite is the least potent of the three, demonstrating an inhibitory capacity that is 20 times lower than that of the parent vardenafil. europa.eu

Table 1: Comparative PDE5 Inhibitory Potency of Vardenafil and its Metabolites (M1, M4, M5)

CompoundIC50 (nM, approximate)Potency vs. Vardenafil
Vardenafil0.89 europa.eu-
Metabolite M13.23.6-fold less potent europa.eu
Metabolite M416.018-fold less potent europa.eu
Metabolite M517.820-fold less potent europa.eu

Enzyme Selectivity Profiling of Metabolite M5 Against Other Phosphodiesterase Isoforms

While the pharmacodynamic effects of the main circulating metabolites of vardenafil, including M5, have been determined in vitro, specific data detailing the enzyme selectivity profile of M5 against other phosphodiesterase (PDE) isoforms are not extensively documented in publicly available literature. europa.eu For the parent compound, vardenafil, selectivity is well-characterized, showing significantly higher potency for PDE5 compared to other isoforms like PDE1, PDE6, and PDE11. europa.eunih.govmedicines.org.uk The major metabolite, M1, has been reported to exhibit a phosphodiesterase selectivity profile that is similar to that of vardenafil. medicines.org.ukhres.ca However, a corresponding detailed selectivity profile for the M5 metabolite is not specified in the reviewed scientific reports.

Kinetic Studies of Enzymatic Reactions Involved in M5 Metabolism in Subcellular Fractions (e.g., Hepatic Microsomes)

Vardenafil is primarily metabolized by hepatic enzymes, specifically cytochrome P450 (CYP) isoform 3A4, with minor contributions from CYP3A5 and CYP2C isoforms. europa.eunih.gov This process occurs in subcellular fractions such as liver microsomes and leads to the formation of metabolites M1, M4, and M5. europa.eufda.gov The involvement of CYP3A4 in this metabolic pathway is supported by interaction studies showing that potent inhibitors of this enzyme lead to decreased concentrations of the M1, M4, and M5 metabolites. europa.eu

Although the metabolic pathway is established, specific kinetic studies detailing the enzymatic reaction rates (e.g., K_m, V_max) for the formation of the M5 metabolite from vardenafil in hepatic microsomes are not described in the available literature. Such studies are essential for a complete quantitative understanding of the biotransformation process. Research has been conducted on the metabolism of vardenafil analogues in human liver microsomes, but specific kinetic parameters for the M5 metabolite itself have not been reported. nih.gov

Comparative Preclinical Metabolism and Disposition of Vardenafil Metabolites Focus on M5

In Vitro Comparative Metabolism of Vardenafil (B611638) Across Non-Human Mammalian Species

In vitro studies are crucial for elucidating the metabolic pathways of a drug candidate in different species before proceeding to in vivo investigations. For vardenafil, these studies have provided valuable insights into its biotransformation across various non-human mammals.

Assessment of Species-Specific Metabolic Rates and Metabolite Profiles

The biotransformation of vardenafil has been investigated in several preclinical species, including mice, rats, and dogs. europa.eu These studies have revealed that the metabolism is extensive and qualitatively similar across these species and in comparison to humans. europa.eu The primary metabolic pathway involves the N-deethylation of the piperazine (B1678402) moiety, leading to the formation of the major circulating metabolite, M1. europa.eudrugbank.com Other metabolic routes include oxidation and degradation of the piperazine ring, as well as hydroxylation of the arylmethyl or propyl group. fda.gov

Metabolic profiling of plasma from rats, mice, and dogs has shown that unchanged vardenafil and the M1 metabolite are the major components. europa.eu While M1 is the most prominent, other metabolites, including M4 and M5, have also been identified. europa.eu The potency of these metabolites in inhibiting PDE5 has been determined, with M1, M4, and M5 showing potencies that are 3.6, 18, and 20 times less than the parent compound, respectively. europa.eu

Table 1: In Vitro PDE5 Inhibitory Potency of Vardenafil and its Metabolites

CompoundRelative Potency (vs. Vardenafil)
Vardenafil1
M10.28
M40.056
M50.05
Data sourced from in vitro studies on human recombinant PDE5. europa.eu

Cross-Species Extrapolation Considerations for M5 Formation

While the qualitative metabolic profile of vardenafil is similar across species, quantitative differences exist. The formation of various metabolites, including M5, can vary significantly between species. For instance, studies with other drugs metabolized by CYP3A4, the primary enzyme responsible for vardenafil metabolism, have shown remarkable species differences in the formation of specific metabolites. researchgate.net This highlights the need for caution when extrapolating preclinical data on M5 formation to humans. The catalytic activity of CYP3A4 can differ substantially, leading to variations in the plasma exposure of certain metabolites. researchgate.net Therefore, while animal models provide essential preliminary data, direct human studies are necessary to accurately determine the clinical relevance of M5.

Preclinical In Vivo Biotransformation Studies of Vardenafil in Animal Models

In vivo studies in animal models provide a more comprehensive understanding of a drug's metabolism and disposition by incorporating factors such as absorption, distribution, and excretion.

Characterization of Metabolite Excretion Pathways (Fecal vs. Urinary)

Following administration in preclinical species, vardenafil and its metabolites are primarily excreted through the hepato-biliary system, resulting in high concentrations in the feces. europa.eu In all species tested, including rats, dogs, and mice, the vast majority of the administered dose is recovered in the feces (approximately 91-95%), with a much smaller portion (2-6%) excreted in the urine. drugbank.comfda.govnih.govwikipedia.org This excretion pattern is consistent across different preclinical models and is also observed in humans. fda.govnih.govwikipedia.orgmedsafe.govt.nznih.gov In lactating rats, a small percentage (3.3%) of the administered dose was found to be excreted into the milk. europa.eufda.gov

Table 2: Excretion of Vardenafil and its Metabolites in Preclinical Species

SpeciesRoute of ExcretionPercentage of Administered Dose
All Species TestedFecal~91-95%
All Species TestedUrinary~2-6%
Lactating RatsMilk3.3%
Data compiled from multiple preclinical studies. europa.eudrugbank.comfda.govnih.govwikipedia.orgmedsafe.govt.nznih.gov

Analysis of Metabolite Distribution in Preclinical Animal Tissues

The distribution of vardenafil and its metabolites into various tissues has been a key area of investigation. Vardenafil exhibits a large volume of distribution, indicating significant tissue penetration. europa.euhres.ca Studies in rats have shown that vardenafil and/or its metabolites cross the placenta and are distributed to the fetus. medsafe.govt.nz Furthermore, in lactating rats, concentrations of vardenafil and/or its metabolites in milk were found to be up to 19-fold higher than in the maternal plasma. medsafe.govt.nz A study investigating the brain-to-plasma ratio of vardenafil in rats found it to be 0.11, suggesting limited penetration of the blood-brain barrier. researchgate.net More detailed metabolomic profiling of liver tissues in rats after vardenafil administration has been conducted to understand its molecular mechanisms at the tissue level. researchgate.net

Influence of Genetic and Environmental Factors on M5 Formation in Preclinical Models

The formation of vardenafil metabolites, including M5, is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. europa.eudrugbank.com Genetic polymorphisms and environmental factors can significantly influence the activity of these enzymes, leading to inter-individual and inter-species variability in drug metabolism.

Inhibitors of CYP3A4, such as ketoconazole (B1673606) and indinavir, have been shown to decrease the concentrations of vardenafil metabolites M1, M4, and M5, confirming the role of this enzyme in their formation. europa.eu Environmental factors, such as the co-administration of other drugs that are also metabolized by CYP3A4, can lead to competitive inhibition and altered metabolite profiles. nih.gov

Furthermore, studies on other drugs have highlighted significant interspecies differences in the catalytic activity of CYP enzymes, which can be attributed to genetic variations between species. researchgate.net This inherent genetic variability underscores the challenges in directly extrapolating findings on M5 formation from preclinical models to the human population. While specific studies focusing solely on the genetic and environmental factors influencing M5 formation in preclinical models are limited, the existing data on vardenafil's metabolism provides a strong basis for understanding these potential influences.

Impact of Cytochrome P450 Genetic Polymorphisms (e.g., CYP3A5 genotypes) on Vardenafil Metabolism

The metabolism of vardenafil is predominantly carried out by CYP3A4, with a smaller contribution from CYP3A5. Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to significant inter-individual differences in drug metabolism.

Research has shown that the presence of the functional CYP3A51 allele is associated with higher CYP3A5 protein expression and enzyme activity compared to the more common non-functional CYP3A53 allele. While studies have broadly investigated the impact of CYP3A5 genotype on the metabolism of various drugs, specific data focusing solely on the M5 metabolite of vardenafil remains limited. However, it is understood that individuals with the CYP3A51/1 or 1/3 genotypes (expressers) may exhibit different metabolic profiles for CYP3A substrates compared to CYP3A53/3 individuals (non-expressers).

Preclinical Investigations of Enzyme Induction and Inhibition Affecting Metabolite M5 Levels

The levels of vardenafil's metabolites, including M5, can be significantly altered by the co-administration of drugs that induce or inhibit CYP3A enzymes. Preclinical studies are essential for understanding these potential drug-drug interactions.

Enzyme Inhibition:

Strong inhibitors of CYP3A4 can substantially increase the plasma concentrations of vardenafil and its metabolites. Preclinical in vitro studies using human liver microsomes are instrumental in quantifying the inhibitory potential of various compounds. For instance, potent CYP3A4 inhibitors like ketoconazole and ritonavir (B1064) have been shown to significantly impede the metabolism of vardenafil. This inhibition of the primary metabolic pathway would consequently affect the formation and subsequent clearance of all downstream metabolites, including M5. While specific data quantifying the direct impact on M5 levels in these preclinical models is not extensively published, the mechanism of action strongly suggests that inhibition of CYP3A4 would lead to reduced formation of the primary metabolites (like M4) and, subsequently, the M5 metabolite.

Enzyme Induction:

Conversely, inducers of CYP3A4, such as rifampicin, can accelerate the metabolism of vardenafil, leading to lower plasma concentrations of the parent drug and potentially altered profiles of its metabolites. Preclinical models would predict that enzyme induction would lead to a more rapid conversion of vardenafil to its primary metabolites. The subsequent impact on M5 levels would depend on the kinetics of its own formation and elimination, which are also likely influenced by the induced enzymes. A comprehensive understanding requires detailed pharmacokinetic modeling based on data from preclinical systems.

The following table summarizes the expected effects of inhibitors and inducers on vardenafil metabolism based on preclinical knowledge.

Compound Type Example Mechanism Expected Impact on Vardenafil Metabolism Anticipated Effect on M5 Levels
CYP3A4 Inhibitor Ketoconazole, RitonavirBlocks the active site of the CYP3A4 enzymeDecreased rate of vardenafil metabolismReduced formation from precursor metabolites
CYP3A4 Inducer RifampicinIncreases the synthesis of CYP3A4 enzymeIncreased rate of vardenafil metabolismPotentially faster formation and/or clearance

Further preclinical investigations are warranted to specifically quantify the changes in M5 concentrations in response to various CYP3A modulators, which would provide a more complete picture of its metabolic profile.

Advanced Analytical Methodologies for Vardenafil Metabolite M5 Quantification in Preclinical Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for M5 Quantification

Due to their exceptional sensitivity and selectivity, liquid chromatography-mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS) are the preferred methods for the bioanalysis of pharmaceuticals and their metabolites. nih.gov These technologies are crucial for defining the pharmacokinetic profiles of substances like Vardenafil (B611638) and its M5 metabolite in preclinical research.

Creating a dependable LC-MS/MS method for quantifying M5 in biological fluids like rat urine and plasma requires careful development and validation to ensure the data is accurate and reproducible.

Selectivity in LC-MS/MS is achieved through a combination of chromatographic separation and mass spectrometric detection. The chromatographic conditions, including the choice of the analytical column, the composition of the mobile phase, and the elution gradient, are optimized to separate M5 from other substances in the matrix. Mass spectrometry further enhances selectivity, particularly with the use of selected reaction monitoring (SRM). In SRM, a specific precursor ion of the M5 metabolite is isolated, fragmented, and a unique product ion is monitored for quantification. This highly specific detection method minimizes interference from co-eluting compounds. nih.gov

Sensitivity is optimized by adjusting the mass spectrometer's ion source parameters—such as gas temperature, nebulizer pressure, and flow rate—to maximize the ionization of M5. nih.gov The selection of an appropriate ionization technique, like electrospray ionization (ESI), is also critical for achieving the low detection limits necessary for preclinical studies. nih.gov

Establishing the linearity of an analytical method is a critical part of its validation. This is accomplished by analyzing a set of calibration standards with known concentrations of M5. The instrument's response is then plotted against concentration to create a calibration curve. A method is deemed linear if the correlation coefficient (r²) is typically ≥ 0.99. nih.govnih.gov

The quantitative range is defined by the lower and upper limits of quantification (LLOQ and ULOQ). The LLOQ represents the lowest concentration that can be measured with acceptable accuracy and precision, while the ULOQ is the highest concentration in the linear range. nih.gov For Vardenafil, methods have been developed with an LLOQ as low as 0.2 ng/mL in plasma. nih.gov

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99 nih.gov
LLOQ e.g., 0.2 ng/mL nih.gov
Intra- & Inter-day Precision (%RSD) < 15%
Intra- & Inter-day Accuracy (%RE) within ±15% nih.gov

Effective sample preparation is vital for removing interferences from biological matrices and concentrating the analyte. Common techniques include:

Liquid-Liquid Extraction (LLE): This method partitions the analyte between the aqueous biological sample and an immiscible organic solvent. nih.gov For instance, a single solvent extraction into a hexane and dichloromethane mixture has been used for Vardenafil. nih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte from the liquid sample, allowing interfering substances to be washed away. The purified analyte is then eluted with a solvent. This technique is known for providing cleaner extracts. bts.gov

Protein Precipitation (PPT): A simpler and faster method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. nih.govmdpi.com After centrifugation, the supernatant containing the analyte is directly analyzed. nih.gov

Method Development and Validation for Biological Matrices (e.g., Rat Urine, Plasma)

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolite Analysis

While less common than LC-MS for this application, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify Vardenafil and its metabolites. nih.govresearchgate.net This technique requires analytes to be volatile and thermally stable. For compounds like M5, a chemical derivatization step is often necessary to increase volatility before GC-MS analysis. researchgate.net A GC-MS method has been developed for the parent drug Vardenafil that achieves good chromatographic separation in under 6 minutes without prior sample clean-up. nih.govresearchgate.net The identification is confirmed by detecting the molecular ion and other characteristic fragment ions. nih.govresearchgate.net

Metabolomic Profiling Techniques for Comprehensive Assessment of Vardenafil-Induced Metabolic Changes in Preclinical Models

Metabolomics offers a holistic view of the metabolic effects of a drug within a biological system. iranjournals.irresearchgate.netnih.gov In preclinical studies involving Vardenafil, untargeted metabolomics, often using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), can be applied to liver tissues or plasma to obtain a comprehensive metabolic fingerprint. iranjournals.irresearchgate.netnih.govnih.gov By comparing the metabolic profiles of Vardenafil-treated rats to a control group, researchers can identify significant changes in various metabolic pathways. iranjournals.irresearchgate.netnih.gov For example, studies have shown that Vardenafil administration in rats can significantly affect lipid metabolism and pathways such as the Krebs cycle and collagen synthesis. iranjournals.irnih.gov This approach provides a broader understanding of the drug's physiological impact beyond its primary metabolic fate. iranjournals.irresearchgate.netnih.gov

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC Q-TOF MS) Applications

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC Q-TOF MS) stands as a powerful and versatile analytical tool for the quantitative analysis of drug metabolites in complex biological matrices, a common requirement in preclinical research. This technique combines the high-resolution separation capabilities of UPLC with the high mass accuracy and sensitivity of Q-TOF MS, making it particularly suitable for identifying and quantifying low-abundance metabolites like Vardenafil M5.

In a preclinical setting, such as studies involving rodent models, UPLC Q-TOF MS can be employed to analyze various biological samples, including plasma, urine, and tissue homogenates, for the presence of this compound. The methodology generally involves a meticulous process of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation and Chromatographic Separation: The initial step involves the extraction of the analyte from the biological matrix. A typical UPLC Q-TOF MS method for a minor metabolite like this compound would utilize a C18 column for chromatographic separation. A gradient elution program with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly used to achieve optimal separation of the metabolite from other endogenous and exogenous compounds.

ParameterTypical Value
Column ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 1-5 µL

Mass Spectrometric Detection: Following chromatographic separation, the eluent is introduced into the Q-TOF mass spectrometer. The instrument is typically operated in positive ion mode, which is effective for the ionization of compounds like Vardenafil and its metabolites. High-resolution mass spectrometry allows for the accurate mass measurement of the precursor and product ions of this compound, enabling its unambiguous identification and differentiation from other structurally similar compounds.

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2700 V
Cone Voltage 27 V
Source Temperature 100°C
Desolvation Temperature 350°C
Data Acquisition Range m/z 200-1500

While specific studies detailing the quantification of this compound are not extensively available, the general applicability of UPLC Q-TOF MS for the analysis of drug metabolites is well-established. For instance, research on the metabolomic profiling of Vardenafil in rats has successfully utilized UPLC Q-TOF MS to identify a range of metabolites, demonstrating the technique's capability in preclinical drug metabolism studies. nih.goviranjournals.ir

Multivariate Statistical Analysis for Metabolite Biomarker Discovery

The large and complex datasets generated by untargeted metabolomics studies using techniques like UPLC Q-TOF MS necessitate the use of sophisticated data analysis methods. Multivariate statistical analysis is a critical component in the process of identifying potential biomarkers from this data. These statistical methods can discern subtle patterns and correlations within the data that may not be apparent through traditional univariate analysis.

In the context of preclinical studies on Vardenafil, multivariate analysis can be applied to metabolomic data from different experimental groups (e.g., control vs. Vardenafil-treated animals) to identify metabolites that are significantly altered by the drug's administration. This approach is instrumental in the discovery of potential biomarkers of drug efficacy or toxicity.

In a hypothetical preclinical study investigating the metabolic effects of Vardenafil, liver tissue samples from control and Vardenafil-treated rats could be analyzed by UPLC Q-TOF MS. The resulting data, comprising thousands of metabolic features, would then be subjected to multivariate statistical analysis. A study on the metabolomic profiling of rat liver tissues after Vardenafil administration demonstrated the use of PCA to show a clear distinction between the control and treated groups. iranjournals.ir

Statistical MethodPurpose in this compound Biomarker Discovery
PCA Initial data exploration, identification of outliers, and visualization of grouping trends.
PLS-DA Supervised modeling to identify the specific metabolic features (e.g., this compound) that discriminate between experimental groups.
OPLS-DA A refinement of PLS-DA that separates predictive variation from orthogonal (non-predictive) variation, improving model interpretation.

The identification of this compound as a potential biomarker would be supported if it is consistently found to be a significant contributor to the separation between the control and Vardenafil-treated groups in the PLS-DA or OPLS-DA models. Further validation would then be required to confirm its role as a reliable biomarker. While specific research focusing on this compound as a biomarker is limited, the application of these multivariate statistical techniques in broader metabolomics studies of Vardenafil lays the groundwork for such targeted investigations. nih.goviranjournals.ir

Emerging Research Directions in Vardenafil Metabolite Science

Development of Novel Analytical Techniques for Trace Metabolite Detection

The accurate detection and quantification of vardenafil (B611638) and its metabolites, including M5, at trace levels in biological matrices are crucial for pharmacokinetic and metabolism studies. While standard methods like high-performance liquid chromatography (HPLC) with UV detection exist, the demand for higher sensitivity and selectivity has driven the development of more advanced analytical techniques. ekb.egnih.gov

Recent advancements have focused on hyphenated chromatographic and electromigration techniques, which offer superior resolution and sensitivity.

Key Analytical Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a cornerstone for bioanalytical studies due to its high sensitivity and selectivity, allowing for the quantification of vardenafil and its metabolites in plasma with minimal sample volume and rapid analysis times. ekb.egnih.gov

High-Performance Liquid Chromatography with Chemiluminescence Detection: This method has been developed for the quantification of trace levels of vardenafil, which can be adapted for its metabolites. slideshare.net

HPLC with Amperometric Detection: Utilizing a boron-doped diamond electrode, this technique has been employed to determine vardenafil and its related metabolites in plasma. slideshare.net

Voltammetric Methods: Techniques like adsorptive anodic stripping voltammetry have shown high sensitivity for detecting trace amounts of vardenafil in samples, including human serum, without extensive pretreatment. researchgate.nettandfonline.com

Potentiometric Sensors: Novel disposable screen-printed potentiometric sensors, incorporating multiwall carbon nanotubes and crown ethers, have been developed for the sensitive and selective determination of vardenafil in biological fluids and pharmaceutical formulations. ekb.eg

Application of In Silico and Computational Chemistry for Metabolite Prediction and Reaction Modeling

In silico and computational chemistry approaches are increasingly being used to predict the metabolic fate of drugs and to model the chemical reactions involved. These methods offer a cost-effective and time-efficient way to screen potential metabolites and understand their formation pathways before conducting extensive experimental studies. nih.govthieme-connect.de

For vardenafil, computational models have been employed to:

Predict Novel Inhibitors: Researchers have used quantitative structure-activity relationship (QSAR) modeling to predict new compounds derived from vardenafil and other PDE5 inhibitors with potentially enhanced bioactivity. nih.govresearchgate.net

Simulate Metabolism: In vitro metabolism studies using human liver microsomes (HLM) have been compared with photocatalytic methods to simulate the metabolic pathways of vardenafil. These studies have successfully identified known metabolites and even new, previously undescribed ones. researchgate.net

Evaluate ADMET Properties: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of vardenafil and its analogues, helping to identify candidates with more favorable pharmacokinetic properties. nih.govnih.gov

Docking and Molecular Dynamics: Molecular docking and dynamics simulations have been used to investigate the binding of vardenafil analogues to target enzymes and to identify potent inhibitors of cGMP efflux pumps. nih.govresearchgate.net

These computational approaches not only accelerate the drug discovery process but also provide deep insights into the molecular interactions that govern the metabolism and activity of vardenafil and its metabolites.

Exploration of Metabolite M5's Biological Activities Beyond PDE5 Inhibition in Preclinical Systems

While Vardenafil M5 is recognized as a metabolite with reduced PDE5 inhibitory activity compared to the parent drug, its potential biological activities beyond this primary target are an area of active investigation. europa.eufda.gov The structural similarity of M5 to vardenafil suggests that it may interact with other biological targets, potentially leading to distinct pharmacological effects.

Investigative Studies into the Role of M5 in Specific Preclinical Disease Models

Emerging preclinical research has begun to explore the therapeutic potential of vardenafil and, by extension, its metabolites in a range of disease models. While studies specifically focusing on M5 are still in early stages, the findings from vardenafil research provide a strong rationale for investigating the role of its metabolites.

Macrophage Function in Cystic Fibrosis:

Chronic inflammation is a key feature of cystic fibrosis (CF). nih.gov Studies have shown that vardenafil can reduce the pro-inflammatory overresponses of macrophages in a mouse model of CF. nih.govportlandpress.com Vardenafil was found to down-regulate the expression of M1 macrophage markers, such as TNF-α and inducible nitric oxide synthase (NOS)-2, in macrophages from mice with the F508del mutation. portlandpress.com This anti-inflammatory effect is mediated through both PDE5 and CFTR-dependent mechanisms. nih.govportlandpress.com Given that M5 is a metabolite of vardenafil, investigating its potential to modulate macrophage function in CF is a logical next step.

Study Focus Model Key Findings Reference
Vardenafil's effect on macrophage pro-inflammatory responseLung macrophages from F508del homozygous miceVardenafil reduces M1 marker overresponses (TNF-α, NOS-2). portlandpress.com
Vardenafil's immunomodulatory activityF508del-CF mice with LPS-induced lung inflammationVardenafil attenuated inflammatory responses, particularly reducing macrophage infiltration in CF mice. nih.gov

Blood-Brain Barrier Permeability Enhancement:

The blood-brain barrier (BBB) presents a major obstacle to the delivery of therapeutic agents to the central nervous system. medtechbcn.comemulatebio.com Preclinical studies have demonstrated that vardenafil can increase the permeability of the BBB. researchgate.net In an in vitro model, vardenafil significantly increased the uptake of dextran (B179266) by mouse brain endothelial cells. researchgate.net In vivo studies using mice with metastatic brain tumors showed that oral administration of vardenafil increased the transport of dextran into the tumors. researchgate.net This effect is thought to be mediated by an increase in intracellular cGMP levels, which can enhance vesicular transport across brain capillaries. researchgate.net The potential of this compound to modulate BBB permeability, either alone or in concert with the parent compound, warrants further investigation as it could have significant implications for the treatment of brain tumors and other neurological disorders.

Study Focus Model Key Findings Reference
Vardenafil's effect on BBB permeabilityIn vitro BBB model (mouse brain endothelial cells)Vardenafil significantly increased the uptake of [14C]dextran. researchgate.net
Vardenafil's effect on metastatic brain tumor permeabilityIn vivo mouse modelOral vardenafil significantly increased the transport of radioactive dextran into brain tumors. researchgate.net

Future research focused specifically on the M5 metabolite in these and other preclinical disease models will be crucial to fully understand its potential contributions to the therapeutic effects observed with vardenafil.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.